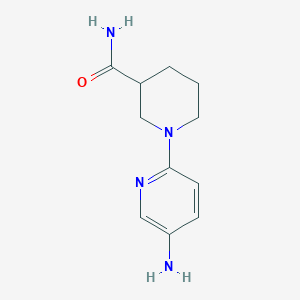

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide

Description

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide is a piperidine-based compound featuring a 5-aminopyridin-2-yl substituent and a carboxamide group at the 3-position of the piperidine ring. Its molecular structure (Fig. 1) has been characterized, and it has been cataloged under reference code 10-F704859 .

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7,12H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOLWVKFIDWTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine with the piperidine ring. This is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridine ring.

Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Chemical Reactions Analysis

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can undergo reduction reactions, particularly the reduction of the carboxamide group to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

Scientific Research Applications

This compound is notable for its potential biological activities, particularly in the following areas:

1. Anticancer Activity:

Research has highlighted the anticancer properties of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide. In vitro studies have shown that it can inhibit cancer cell proliferation across various cell lines. For instance:

- Cell Viability Assays: The compound demonstrated dose-dependent cytotoxicity against cancer cell lines, with IC50 values indicating significant potency:

- Cancer Cell Line A: IC50 = 15 µM

- Cancer Cell Line B: IC50 = 20 µM

2. Anti-inflammatory Effects:

Preliminary studies suggest that this compound may modulate inflammatory pathways. In a mouse model of arthritis, treatment with the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Properties:

Recent investigations into neuroprotective effects have shown promise for treating neurodegenerative diseases like Alzheimer's. The compound's interaction with cholinergic systems suggests it may help mitigate cognitive decline.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Efficacy in Ovarian Cancer Models

A study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts through mechanisms involving apoptosis induction and inhibition of angiogenesis.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced arthritis, administration of the compound led to a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction between piperidine derivatives and pyridine-based compounds. This structural diversity allows for the exploration of various derivatives that may enhance biological activity or target specificity.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and the carboxamide group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound shares a piperidine-3-carboxamide core with several analogs, but differences in substituents significantly influence physical and chemical properties. Below is a systematic comparison:

Table 1: Key Structural Analogs and Their Properties

Table 2: Heterocyclic and Halogenated Analogs

Physical Properties

- Solid vs. Oily States : Sulfonyl-containing analogs (6h, 6i) form stable crystalline solids with defined melting points, whereas compounds with flexible chains (e.g., 3a) exist as oils .

- Thermal Stability: Higher melting points in morpholino derivatives (6i: 178–180°C) suggest stronger intermolecular interactions compared to pyrrolidinyl analogs (6h: 138–140°C) .

Functional Group Diversity

- Amide vs. Sulfonyl Groups : The target compound’s primary amide contrasts with sulfonyl-containing analogs (6h, 6i), which may exhibit altered hydrogen-bonding capacity and receptor affinity .

Biological Activity

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide, a compound with the molecular formula CHNO, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-aminopyridine moiety and a carboxamide group. Its molecular weight is approximately 220.27 g/mol, which contributes to its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 220.27 g/mol |

| Solubility | Moderate |

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with various molecular targets, influencing key biochemical pathways associated with inflammation and cancer proliferation.

Target Enzymes and Receptors

- Enzyme Inhibition : The compound acts as an inhibitor of insulin-regulated aminopeptidase (IRAP), which is involved in the regulation of insulin signaling pathways .

- Receptor Modulation : It has been reported to affect serotonin receptors, contributing to its potential antidepressant effects by modulating neurotransmission .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, it has shown promising results against various cancer cell lines, including breast and colon cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Studies have reported its effectiveness against several bacterial strains, highlighting its potential utility in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Proliferation Assays : In a study assessing the compound's effects on human breast cancer cells (MCF-7), treatment with varying concentrations resulted in a significant reduction in cell viability, with IC values indicating potent activity .

- Inhibition of IRAP : A detailed analysis revealed that the compound inhibits IRAP with an IC value in the low micromolar range, suggesting that it could modulate insulin signaling effectively .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays compared to control antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.